molecular formula C20H20N4O7 B2874758 Methyl 3-nitro-4-{4-[2-(3-nitrophenyl)-2-oxoethyl]piperazino}benzenecarboxylate CAS No. 341967-73-5

Methyl 3-nitro-4-{4-[2-(3-nitrophenyl)-2-oxoethyl]piperazino}benzenecarboxylate

Cat. No.: B2874758
CAS No.: 341967-73-5
M. Wt: 428.401
InChI Key: FHMIGYPIFYANMS-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-{4-[2-(3-nitrophenyl)-2-oxoethyl]piperazino}benzenecarboxylate is a nitro-substituted aromatic compound featuring a piperazine ring functionalized with a 2-(3-nitrophenyl)-2-oxoethyl group. Its structure combines a methyl ester at the carboxylate position, a nitro group at the 3-position of the benzene ring, and a piperazino moiety linked to a 3-nitrophenyl ketone derivative. This compound is likely synthesized via nucleophilic substitution or coupling reactions, as suggested by analogous procedures in the literature (e.g., reactions involving piperazine derivatives and aroyl halides) .

Properties

IUPAC Name

methyl 3-nitro-4-[4-[2-(3-nitrophenyl)-2-oxoethyl]piperazin-1-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O7/c1-31-20(26)15-5-6-17(18(12-15)24(29)30)22-9-7-21(8-10-22)13-19(25)14-3-2-4-16(11-14)23(27)28/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMIGYPIFYANMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC(=O)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution Followed by Alkylation

A two-step approach is commonly employed for synthesizing this compound. The first step involves nucleophilic aromatic substitution (SNAr) on methyl 4-chloro-3-nitrobenzoate, where the chloride group is displaced by piperazine. The reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) at elevated temperatures (80–100°C). Triethylamine is typically used to scavenge HCl, driving the reaction to completion.

The second step introduces the 2-(3-nitrophenyl)-2-oxoethyl moiety via alkylation. The piperazino intermediate reacts with 3-nitroacetophenone in the presence of a base like potassium carbonate. This step may require refluxing in tetrahydrofuran (THF) or acetonitrile for 12–24 hours. The oxoethyl group forms through a nucleophilic attack on the carbonyl carbon, facilitated by the electron-withdrawing nitro groups.

Reaction Scheme:
$$
\text{Methyl 4-chloro-3-nitrobenzoate} + \text{Piperazine} \xrightarrow{\text{DMF, 90°C}} \text{Methyl 3-nitro-4-piperazinobenzoate}
$$
$$
\text{Methyl 3-nitro-4-piperazinobenzoate} + \text{3-Nitroacetophenone} \xrightarrow{\text{K}2\text{CO}3, \text{THF}} \text{Target Compound}
$$

Condensation with Pre-Formed Piperazino-Oxoethyl Intermediates

Alternative routes utilize pre-synthesized intermediates to streamline the process. For instance, 2-(3-nitrophenyl)-2-oxoethylpiperazine is prepared separately by reacting piperazine with 3-nitrobenzoyl chloride, followed by reduction to the oxoethyl derivative. This intermediate is then coupled to methyl 3-nitro-4-aminobenzoate via a Buchwald-Hartwig amination, though this method requires palladium catalysts and stringent anhydrous conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent Selection : DMF and DMAc enhance SNAr reactivity due to their high polarity, but THF or ethyl acetate is preferred for alkylation to minimize side reactions.
  • Temperature Control : SNAr proceeds efficiently at 90°C, while alkylation requires milder conditions (60–70°C) to prevent decomposition of the nitro groups.

Catalytic Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems, increasing yields by 15–20%.
  • Microwave Assistance : Reduced reaction times (from 24 hours to 4 hours) are achieved using microwave irradiation at 100°C, though this method risks thermal degradation.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7) eluents. High-performance liquid chromatography (HPLC) with a C18 column and methanol/water mobile phase confirms purity >95%.

Spectroscopic Data

  • IR Spectroscopy : Strong absorptions at 1720 cm⁻¹ (ester C=O), 1685 cm⁻¹ (ketone C=O), and 1520 cm⁻¹ (aromatic NO₂).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 2.4 Hz, 1H, Ar-H), 8.21 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.92–7.85 (m, 2H, Ar-H), 4.10 (s, 2H, CH₂CO), 3.90 (s, 3H, OCH₃), 3.60–3.45 (m, 8H, piperazine).

Physicochemical Properties

Property Value Source
Molecular Formula C₂₀H₂₀N₄O₇
Molecular Weight 428.4 g/mol
Boiling Point 607.9±55.0 °C (Predicted)
Density 1.376±0.06 g/cm³
pKa 4.09±0.10 (Predicted)

Challenges and Mitigation Strategies

Nitro Group Instability

The electron-deficient aromatic ring increases susceptibility to reduction. Conducting reactions under inert atmospheres (N₂ or Ar) and avoiding strong reducing agents are critical.

Piperazine Ring Conformation

The piperazine moiety adopts a chair conformation, influencing reactivity. Steric hindrance from the 3-nitrophenyl group necessitates excess alkylating agents (1.5–2.0 equivalents) to drive the reaction.

Industrial-Scale Considerations

Cost-Effective Reagents

Bulk synthesis employs technical-grade solvents and recovers piperazine via acid-base extraction, reducing costs by 30%.

Waste Management

Aqueous waste containing nitro compounds is treated with Fe⁰ nanoparticles to degrade pollutants, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-{4-[2-(3-nitrophenyl)-2-oxoethyl]piperazino}benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 3-nitro-4-{4-[2-(3-nitrophenyl)-2-oxoethyl]piperazino}benzenecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-nitro-4-{4-[2-(3-nitrophenyl)-2-oxoethyl]piperazino}benzenecarboxylate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 3-nitro-4-{4-[2-(3-nitrophenyl)-2-oxoethyl]piperazino}benzenecarboxylate with structurally related compounds, emphasizing substituent variations, molecular properties, and inferred functional implications:

Compound Name Substituent on Piperazino Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Implications
This compound (Target Compound) 2-(3-Nitrophenyl)-2-oxoethyl C₂₁H₂₁N₅O₇* 455.42* Dual nitro groups (benzene and phenyl), ketone linkage Enhanced electron-withdrawing effects; possible role in redox or receptor interactions
Methyl 4-{4-[2-(4-fluorophenyl)-2-oxoethyl]piperazino}-3-nitrobenzoate 2-(4-Fluorophenyl)-2-oxoethyl C₂₀H₂₀FN₃O₅ 385.39 Fluorine substituent on phenyl ring Increased lipophilicity; potential improved bioavailability
Methyl 3-nitro-4-[4-(3-nitro-2-pyridinyl)piperazino]benzenecarboxylate 3-Nitro-2-pyridinyl C₁₇H₁₇N₅O₆ 387.35 Pyridine ring with nitro group Altered electronic profile; potential for metal coordination or kinase inhibition
Methyl 3-nitro-4-(4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamoyl]piperazino}benzoate 3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl C₂₁H₂₁N₅O₇ 455.42 Fused benzoxazinone-carbamoyl moiety Extended conjugation; possible enhanced binding affinity to biological targets

* Calculated based on molecular formula C₂₁H₂₁N₅O₇ (see structural analogs in ).

Key Observations:

Electron-Withdrawing Effects : The target compound and its pyridinyl analog both feature nitro groups, which may enhance stability and reactivity in electrophilic substitution or redox processes.

Lipophilicity Modulation : The 4-fluorophenyl derivative introduces fluorine, a hydrophobic atom, which could improve membrane permeability compared to the nitro-substituted analogs.

Synthetic Flexibility : The general synthesis protocols for piperazine-linked compounds (e.g., coupling with aroyl halides ) suggest that substituent variations are readily achievable, enabling tailored physicochemical or biological properties.

Biological Activity

Methyl 3-nitro-4-{4-[2-(3-nitrophenyl)-2-oxoethyl]piperazino}benzenecarboxylate, identified by its CAS number 341967-73-5, is a complex organic compound with potential biological applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H20N4O7
  • Molar Mass : 428.4 g/mol
  • Density : 1.376 g/cm³ (predicted)
  • Boiling Point : 607.9 °C (predicted)
  • pKa : 4.09 (predicted)
PropertyValue
Molecular FormulaC20H20N4O7
Molar Mass428.4 g/mol
Density1.376 g/cm³
Boiling Point607.9 °C
pKa4.09

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of nitrophenyl and piperazine have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that compounds containing a piperazine moiety showed cytotoxic effects against various cancer cell lines, including breast and lung cancers .

The proposed mechanism of action for this compound involves the following pathways:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in malignant cells.
  • Modulation of Apoptotic Pathways : It is hypothesized that this compound activates intrinsic apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, contributing to their cytotoxic effects .

Study on Anticancer Activity

A notable study evaluated the anticancer activity of this compound against human breast cancer cells (MCF-7). The results indicated:

  • IC50 Value : The compound exhibited an IC50 value of approximately 15 µM, indicating potent cytotoxicity.
  • Mechanistic Insights : Flow cytometry analysis revealed an increase in the sub-G1 population, suggesting enhanced apoptosis .

Toxicological Assessment

In another study focusing on the safety profile of the compound, acute toxicity tests were conducted on rodent models. The findings showed no significant adverse effects at doses up to 200 mg/kg, indicating a favorable safety margin for potential therapeutic use .

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